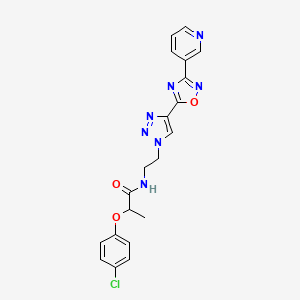

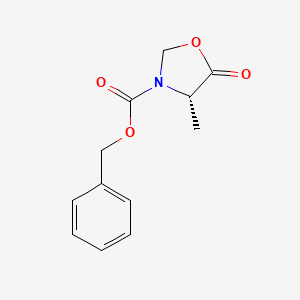

![molecular formula C20H20Cl2N4OS B2612902 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 868256-60-4](/img/structure/B2612902.png)

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .

Synthesis Analysis

The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows for the formation of various hydrogen bonds, contributing to their biological activity .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites. For example, they can participate in [3+2] cycloaddition reactions .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazoles, including the compound , have demonstrated antibacterial properties . Researchers explore their potential as novel antibiotics to combat bacterial infections. The unique structural features of this compound may contribute to its efficacy against specific bacterial strains.

Antifungal Properties

Triazole derivatives, such as the one described, exhibit antifungal activity . Investigating their mode of action and specificity against fungal pathogens can lead to the development of new antifungal drugs. These compounds may target critical enzymes or cellular processes in fungi.

Anticancer Research

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with anticancer effects . Scientists study the compound’s impact on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Its potential as a chemotherapeutic agent warrants further investigation.

Antioxidant Activity

Triazoles, when appropriately substituted, can exhibit antioxidant properties . Researchers investigate their ability to scavenge free radicals, protect cells from oxidative stress, and mitigate damage caused by reactive oxygen species. Such compounds may find applications in preventing age-related diseases and promoting overall health.

Electrochromic and Optical Devices

Studies involving redox-active compounds, including triazoles, explore their use in electrochromic and optical devices . The compound’s reversible redox behavior could be harnessed for displays, smart windows, and other technologies. Researchers investigate its stability, color changes, and response to external stimuli.

Organic Light-Emitting Diodes (OLEDs)

Researchers have synthesized platinum complexes containing a 4-phenyl-4H-1,2,4-triazole group for efficient OLEDs . These complexes facilitate charge trapping within the device, enhancing OLED performance. Investigating their emission properties, stability, and electron transport characteristics is crucial for advancing OLED technology.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4OS/c1-2-3-11-26-19(14-7-5-4-6-8-14)24-25-20(26)28-13-18(27)23-15-9-10-16(21)17(22)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZOAPHZRBHURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride](/img/structure/B2612829.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2612841.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide](/img/structure/B2612842.png)